molecular formula C10H14ClNO B2988391 3-Phenoxycyclobutanamine hydrochloride, trans, trans CAS No. 1955474-54-0

3-Phenoxycyclobutanamine hydrochloride, trans, trans

Cat. No.: B2988391
CAS No.: 1955474-54-0
M. Wt: 199.68
InChI Key: YPQRSWFGPZVDPT-BHNXPWSHSA-N
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Description

3-Phenoxycyclobutanamine hydrochloride, trans, trans is a cyclobutane-based amine derivative with a phenoxy substituent at the 3-position of the cyclobutane ring. The hydrochloride salt enhances its stability and solubility in polar solvents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenoxycyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-8-6-10(7-8)12-9-4-2-1-3-5-9;/h1-5,8,10H,6-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQRSWFGPZVDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955474-54-0
Record name (1R,3R)-3-phenoxycyclobutanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxycyclobutanamine hydrochloride, trans, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenoxy-substituted cyclobutanone with ammonia or an amine source in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxycyclobutanamine hydrochloride, trans, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxycyclobutanone, while reduction can produce phenoxycyclobutanol.

Scientific Research Applications

3-Phenoxycyclobutanamine hydrochloride, trans, trans has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenoxycyclobutanamine hydrochloride, trans, trans involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular parameters of 3-Phenoxycyclobutanamine hydrochloride, trans, trans and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Purity/Form Source
This compound* N/A C₁₀H₁₄ClNO 215.68 (theoretical) Phenoxy (C₆H₅O) at position 3 N/A Inferred
trans-3-Methoxycyclobutanamine hydrochloride 1408074-49-6 C₅H₁₂ClNO 137.61 Methoxy (OCH₃) at position 3 97%, solid
trans-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine HCl 1807885-05-7 C₁₀H₁₂BrClFN 280.57 3-Bromo-4-fluorophenyl at position 3 N/A
trans-3-Hydroxy-3-methylcyclobutane-1-methamine HCl N/A C₆H₁₄ClNO 151.63 Hydroxy-methyl at position 3 97%, solid
(S)-3-Phenylbutan-1-amine Hydrochloride N/A C₁₀H₁₅N·HCl 185.69 Phenyl at position 3 Neat
trans-3-Phenylallylamine Hydrochloride 5586-89-0 C₉H₁₂ClN 169.65 Phenylallyl group N/A

*Theoretical values for this compound are derived from its molecular formula.

Key Observations:
  • Substituent Effects: The phenoxy group in the target compound introduces bulkier aromaticity compared to smaller substituents like methoxy or hydroxy. This may reduce solubility in aqueous media but enhance lipid membrane permeability .
  • Molecular Weight : The bromo-fluoro-phenyl analog (280.57 g/mol) has the highest molecular weight due to halogen atoms, while methoxy-substituted derivatives are lighter (137.61 g/mol) .
  • Stereochemistry : Trans configurations are common in cyclobutanamine derivatives to minimize steric strain, as seen in trans-3-hydroxy-3-methylcyclobutane analogs .

Physicochemical Properties

  • Purity : Most commercial analogs (e.g., trans-3-methoxycyclobutanamine hydrochloride) are available at ≥97% purity, suggesting rigorous synthesis protocols .
  • Physical Form : Solid forms dominate, likely due to hydrochloride salt stabilization .
  • Solubility: Limited data are available, but hydroxy- and methoxy-substituted analogs may exhibit better aqueous solubility than aromatic derivatives .

Limitations and Knowledge Gaps

  • Direct data on this compound are absent in the provided evidence; comparisons rely on structural analogs.
  • Pharmacokinetic or toxicity profiles remain unaddressed due to insufficient evidence.

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